8-(4-氟苯基)-N-(1-甲氧基丙-2-基)-4-氧代-4,6,7,8-四氢咪唑并[2,1-c][1,2,4]三嗪-3-甲酰胺
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
8-(4-fluorophenyl)-N-(1-methoxypropan-2-yl)-4-oxo-4,6,7,8-tetrahydroimidazo[2,1-c][1,2,4]triazine-3-carboxamide is a useful research compound. Its molecular formula is C16H18FN5O3 and its molecular weight is 347.35. The purity is usually 95%.
BenchChem offers high-quality 8-(4-fluorophenyl)-N-(1-methoxypropan-2-yl)-4-oxo-4,6,7,8-tetrahydroimidazo[2,1-c][1,2,4]triazine-3-carboxamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 8-(4-fluorophenyl)-N-(1-methoxypropan-2-yl)-4-oxo-4,6,7,8-tetrahydroimidazo[2,1-c][1,2,4]triazine-3-carboxamide including the price, delivery time, and more detailed information at info@benchchem.com.
科学研究应用
聚(ADP-核糖)聚合酶(PARP)抑制剂用于癌症治疗
该化合物作为聚(ADP-核糖)聚合酶(PARP)酶的有效抑制剂已被广泛研究。 特别是,立体异构体化合物(8S,9R)-5-氟-8-(4-氟苯基)-9-(1-甲基-1H-1,2,4-三唑-5-基)-2,7,8,9-四氢-3H-吡啶并[4,3,2-de]酞嗪-3-酮,也称为talazoparib (BMN 673),已证明对PARP1和PARP2酶活性具有显著的抑制作用 。关键点包括:
抗增殖活性对前列腺癌细胞
除了乳腺癌,该化合物在前列腺癌研究中也显示出希望。 化合物10e选择性地抑制LNCaP细胞生长,其IC50值为18 μmol/l,并显示出46%的PSA下调率 。
通过外排泵抑制克服多药耐药性
多取代吡咯天然产物,如层状素,已知通过抑制P-糖蛋白(P-gp)和乳腺癌耐药蛋白(BCRP)等外排泵来克服癌症中的多药耐药性。 虽然与所讨论的化合物没有直接关系,但这项研究突出了外排泵抑制在癌症治疗中的更广泛意义 。
结构研究和合成
研究人员合成了相关的化合物,包括(E)-3-(2,6-二氟苯基)-1-(4-氟苯基)丙-2-烯-1-酮,并进行了结构研究以了解它们的性质和潜在应用 。
作用机制
Target of Action
The primary targets of this compound are the Poly (ADP-ribose) Polymerase-1/2 (PARP1/2) proteins . These proteins play a crucial role in DNA repair and genomic stability.
Mode of Action
The compound interacts with its targets by inhibiting the enzyme activity of PARP1 and PARP2 . This inhibition prevents the PARP-mediated PARylation in cells .
Biochemical Pathways
The inhibition of PARP1/2 affects the DNA repair pathways, particularly the base excision repair pathway. This leads to the accumulation of DNA damage, particularly in cancer cells carrying mutant BRCA1/2 .
Pharmacokinetics
It inhibits PARP-mediated PARylation in a whole-cell assay with an EC50 of 2.51 nM . It also prevents the proliferation of cancer cells carrying mutant BRCA1/2, with EC50 values of 0.3 nM (MX-1) and 5 nM (Capan-1), respectively .
Result of Action
The result of the compound’s action is the inhibition of cancer cell proliferation, particularly in cells carrying mutant BRCA1/2 . This leads to remarkable antitumor efficacy, as demonstrated in the BRCA1 mutant MX-1 breast cancer xenograft model .
Action Environment
The compound’s action, efficacy, and stability can be influenced by various environmental factors.
This compound has completed phase 1 clinical trial and is currently being studied in phase 2 and 3 clinical trials for the treatment of locally advanced and/or metastatic breast cancer with germline BRCA1/2 deleterious mutations .
属性
IUPAC Name |
8-(4-fluorophenyl)-N-(1-methoxypropan-2-yl)-4-oxo-6,7-dihydroimidazo[2,1-c][1,2,4]triazine-3-carboxamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18FN5O3/c1-10(9-25-2)18-14(23)13-15(24)22-8-7-21(16(22)20-19-13)12-5-3-11(17)4-6-12/h3-6,10H,7-9H2,1-2H3,(H,18,23) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
TZSKABNTFNXAKN-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(COC)NC(=O)C1=NN=C2N(CCN2C1=O)C3=CC=C(C=C3)F |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18FN5O3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
347.34 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。